molecular formula C18H16BrFN2O B2765815 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 392321-71-0

1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2765815
CAS No.: 392321-71-0
M. Wt: 375.241
InChI Key: KIJBHJXOGXTLGD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline class, characterized by a five-membered dihydropyrazole ring substituted with aromatic groups and a propan-1-one moiety. Pyrazoline derivatives are synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine hydrate in the presence of aliphatic acids (e.g., propionic acid) .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O/c1-2-18(23)22-17(13-5-9-15(20)10-6-13)11-16(21-22)12-3-7-14(19)8-4-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJBHJXOGXTLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves the reaction of appropriate substituted phenylhydrazines with α,β-unsaturated ketones. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibit promising anticancer properties. For instance, derivatives have been shown to inhibit the MDM2 protein, which is involved in the regulation of the p53 tumor suppressor pathway. This inhibition can lead to enhanced apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Antimicrobial Properties

Several studies have demonstrated that pyrazole derivatives possess antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial strains. For example, a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could have similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been investigated. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating that this compound may be beneficial in treating inflammatory diseases .

Synthesis of Novel Materials

The compound has been utilized in the synthesis of new materials with unique properties. For example, it has been incorporated into polymer matrices to enhance thermal stability and mechanical strength. The addition of pyrazole derivatives has been linked to improved performance in various applications, including coatings and composites .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of pyrazole derivatives, researchers synthesized a series of compounds based on the structure of this compound. The compounds were tested on various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation was conducted on the antimicrobial properties of related pyrazole compounds against a panel of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs differ in substituents on the aryl rings or the ketone side chain. For example:

Compound Name Substituents (R1, R2, R3) Dihedral Angle (°) Crystal Packing Features Reference
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (4) R1=Ph, R2=4-FPh, R3=CH2CH3 10.53(10)° Planar pyrazoline ring; acetone solvent
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (2) R1=4-BrPh, R2=4-FPh, R3=CHO 5.3(4)° Toluene solvent; hydrogen-bonded dimers
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3) R1=4-ClPh, R2=4-FPh, R3=CH3 4.89(6)° Ethanol solvent; planar conformation
Target Compound: 1-(3-(4-Bromophenyl)-5-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one R1=4-BrPh, R2=4-FPh, R3=CH2CH3 ~9–10° (inferred) Likely isostructural with Cl/Br analogs
  • Crystallography: Bromine’s larger atomic radius compared to chlorine causes minor adjustments in crystal packing but preserves isostructurality (e.g., compounds 4 and 5 in , with Cl vs. Br substitution) .
  • Dihedral Angles : The dihedral angle between the pyrazoline ring and 4-fluorophenyl group ranges from 4.64° to 10.53°, depending on substituents. The target compound likely adopts a conformation closer to 9–10° due to steric effects from bromine .

Physicochemical and Spectroscopic Properties

Property Target Compound (Inferred) 1-[3-(4-FPh)-5-Ph-Pz]propan-1-one (4) 5-(4-BrPh)-3-(4-FPh)-Pz-1-carbaldehyde (2)
Melting Point (°C) ~110–115 (similar to analog 4) 113–115 99–101
Yield (%) ~70–75 67 78
IR Spectral Peaks (cm⁻¹) C=O ~1700; C-Br ~560 C=O: 1680 C=O: 1705; C-Br: 560
TLC Rf ~0.54 (similar to ME-4 ) Not reported Not reported
  • Vibrational Spectroscopy: The C=O stretch in pyrazolinones appears near 1680–1705 cm⁻¹, while C-Br vibrations occur at ~560 cm⁻¹ .
  • Mass Spectrometry : A quasi-molecular ion peak (M+H)+ at m/z ~372–417 is typical for brominated pyrazolines .

Biological Activity

The compound 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one , also referred to as a pyrazole derivative, has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, structural characteristics, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of the compound involves a multi-step reaction process. A typical synthesis pathway includes the reaction of 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with various reagents under controlled conditions to yield the desired product in high purity and yield . The crystal structure of the compound has been characterized using single crystal X-ray diffraction, revealing a nearly planar pyrazole ring with specific dihedral angles that suggest significant steric interactions among substituents .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. In vitro studies have shown that these derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results indicate that it exhibits significant cytotoxic effects against certain lymphoma cell lines, comparable to known chemotherapeutic agents. The mechanism of action is thought to involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the precise pathways involved .

Case Studies and Research Findings

Several studies have documented the biological activities associated with pyrazole derivatives:

  • Anticancer Activity : A study demonstrated that similar pyrazole compounds showed promising results in inhibiting tumor growth in animal models. The study highlighted the potential for these compounds to serve as lead structures for developing new anticancer drugs .
  • Anti-inflammatory Effects : Another investigation into related compounds revealed their ability to reduce inflammation in animal models of arthritis. The study suggested that these effects might be mediated through inhibition of pro-inflammatory cytokines .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to various biological targets. These studies indicate a strong interaction with enzymes involved in inflammatory pathways, further supporting its potential therapeutic applications .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers
Molecular InteractionStrong binding affinity predicted

Q & A

[Basic] What synthetic methodologies are effective for preparing this pyrazoline derivative?

Answer:
The compound is typically synthesized via a multi-step route:

Condensation : React 4-bromophenyl and 4-fluorophenyl ketones with hydrazine derivatives under acidic conditions to form the pyrazoline core.

Cyclization : Use Claisen-Schmidt or analogous reactions to introduce the propan-1-one substituent.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation.
Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm intermediates using IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (pyrazoline CH₂ protons at δ 3.2–4.0 ppm) .

[Basic] How is the crystal structure of this compound validated?

Answer:

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54184 Å) at 295 K.

Refinement : Apply SHELXL-2018 for structure solution (direct methods) and refinement (full-matrix least-squares on F²).

Validation : Check for errors using PLATON (ADDSYM) and CCDC Mercury (bond lengths/angles within 3σ of expected values). Example metrics: R-factor < 0.05, wR² < 0.15 .

[Advanced] How can data contradictions in crystallographic analysis be resolved?

Answer:

Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions.

Disordered Moieties : Apply PART/SUMP restraints for overlapping atoms (e.g., solvent molecules).

Validation Tools : Cross-validate with Mogul (bond/angle outliers) and check Hirshfeld surfaces for intermolecular interactions .

[Advanced] How to design experiments to evaluate biological activity?

Answer:

In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
  • Anticancer : MTT assay (IC₅₀ in HeLa cells).

Mechanistic Studies :

  • Molecular Docking : Use AutoDock Vina to predict binding to COX-2 or EGFR kinases.
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) for oxidative stress analysis .

[Basic] Which spectroscopic techniques confirm the compound’s purity?

Answer:

  • ¹H/¹³C NMR : Verify substituent integration (e.g., 4-bromophenyl aromatic protons at δ 7.4–7.6 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 386.04 (C₁₈H₁₅BrFN₂O⁺).
  • Elemental Analysis : Match calculated vs. observed C, H, N (±0.3%) .

[Advanced] How to optimize reaction yields in large-scale synthesis?

Answer:

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency.

Catalysis : Introduce p-TsOH (5 mol%) to accelerate hydrazone formation.

Kinetic Analysis : Use HPLC to monitor byproducts; adjust temperature (60–80°C) and stirring rates (500 rpm) .

[Basic] What computational methods predict the compound’s reactivity?

Answer:

DFT Calculations : Gaussian 16 (B3LYP/6-311++G(d,p)) to model HOMO/LUMO energies and Fukui indices.

MD Simulations : GROMACS for solvation dynamics (water, 298 K, 100 ns).

ADMET Prediction : SwissADME for bioavailability and toxicity .

[Advanced] How to address polymorphism during crystallization?

Answer:

Screening : Vary solvents (acetone, acetonitrile) and cooling rates (0.1–5°C/min).

PXRD : Compare experimental patterns (Rigaku SmartLab) with simulated data from Mercury.

Thermal Analysis : DSC (10°C/min) to identify melting endotherms of polymorphs .

[Basic] What are the key structural features from X-ray data?

Answer:

  • Dihedral Angles : 4-Bromophenyl and 4-fluorophenyl rings form angles of 85–90° with the pyrazoline plane.
  • Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) stabilize crystal packing.
  • Torsion Parameters : C1–N2–N1–C3 = −179.97° (pyrazoline ring puckering) .

[Advanced] How to validate synthetic products against known analogs?

Answer:

SAR Studies : Compare IC₅₀ values with chloro/methyl derivatives (e.g., 4-chlorophenyl analog in ).

Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C).

SC-XRD Overlays : Superimpose structures with CCDC entries (e.g., 1Q1 ) to identify substituent effects .

[Basic] How to troubleshoot low yields in cyclization steps?

Answer:

  • Reagent Purity : Use freshly distilled hydrazine (≥99%).
  • Acid Catalysis : Optimize HCl concentration (0.1–1.0 M) in ethanol/water.
  • Microwave Assistance : 100 W, 80°C, 30 min reduces side reactions .

[Advanced] What strategies enhance enantiomeric purity?

Answer:

Chiral Catalysts : Use (R)-BINOL (10 mol%) in asymmetric cyclization.

Chiral HPLC : Daicel Chiralpak IA-3 column (hexane/IPA 90:10) to separate enantiomers.

Circular Dichroism : Confirm absolute configuration (θ at 220–250 nm) .

[Basic] How to assess stability under physiological conditions?

Answer:

  • pH Stability : Incubate in PBS (pH 7.4, 37°C, 24h); quantify degradation via HPLC (C18 column, 220 nm).
  • Light Exposure : Conduct ICH Q1B photostability testing (1.2 million lux·hr) .

[Advanced] How to resolve spectral overlaps in NMR analysis?

Answer:

2D NMR : HSQC (¹H-¹³C correlation) assigns overlapping aromatic protons.

DOSY : Differentiate aggregates (D = 10⁻¹⁰ m²/s) from monomers.

Variable Temperature : Record ¹H NMR at 313 K to sharpen broad signals .

[Advanced] What mechanistic insights guide derivative design?

Answer:

Pharmacophore Mapping : Identify critical groups (e.g., 4-bromo for halogen bonding).

QSAR Models : CoMFA (q² > 0.6) correlates logP with antimicrobial activity.

Fragment Replacement : Substitute propan-1-one with thiocarbonyl for enhanced solubility .

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